N1-(9H-purin-6-yl)ethane-1,2-diamine is classified as a purine derivative, specifically a biogenic amine. Its molecular formula is , indicating it contains seven carbon atoms, ten hydrogen atoms, and six nitrogen atoms. This compound is notable for its potential biological activities and applications in pharmacology and biochemistry.
The synthesis of N1-(9H-purin-6-yl)ethane-1,2-diamine can be achieved through several methods:
The choice of synthesis method may depend on the availability of starting materials and the desired purity of the final product.
N1-(9H-purin-6-yl)ethane-1,2-diamine features a purine ring system that is fused with an ethane chain containing two amine groups. The structural representation can be described as follows:
The molecular structure can be represented in two-dimensional form using chemical drawing software or through computational modeling to visualize its three-dimensional conformation.
This structural complexity contributes to its biological activity and interaction with various biological targets.
N1-(9H-purin-6-yl)ethane-1,2-diamine participates in several chemical reactions:
These reactions are crucial for exploring modifications that could improve the efficacy or selectivity of the compound in therapeutic applications .
The mechanism of action for N1-(9H-purin-6-yl)ethane-1,2-diamine primarily involves its interaction with various biological targets:
Understanding these mechanisms is essential for developing therapeutic applications and optimizing the compound's efficacy.
While comprehensive data on the physical and chemical properties of N1-(9H-purin-6-yl)ethane-1,2-diamine is limited, some relevant properties include:
These properties are critical for understanding how the compound behaves under various conditions and its suitability for different applications.
N1-(9H-purin-6-yl)ethane-1,2-diamine has several scientific applications:
Purine derivatives represent a cornerstone of medicinal chemistry due to their fundamental role in biological processes and structural diversity for drug design. Among these, N1-(9H-purin-6-yl)ethane-1,2-diamine (CAS 24722-51-8) emerges as a structurally distinct scaffold characterized by the fusion of a purine heterocycle with an ethylenediamine side chain at the N1-position. This configuration imparts unique physicochemical properties and binding capabilities, distinguishing it from canonical purine nucleosides. The molecular formula C₇H₁₀N₆ and molecular weight of 178.2 g/mol provide a compact yet functionally rich platform for chemical modification . The primary amine terminus of the ethylenediamine moiety offers a versatile handle for conjugation, while the purine core maintains inherent affinity for biological targets, particularly those recognizing adenine-like structures. This dual functionality positions the molecule as a promising pharmacophore for developing targeted therapies, especially in oncology where purine analogs have demonstrated significant clinical utility [3] [6].
The structural diversity of N1-(9H-purin-6-yl)ethane-1,2-diamine derivatives arises primarily from modifications at three key sites: the purine C2/C8 positions, the N9 nitrogen, and the terminal amino group of the ethylenediamine chain. These modifications profoundly influence electronic distribution, steric bulk, and hydrogen-bonding capacity, thereby modulating target affinity and selectivity.
Table 1: Structural Modifications and Their Biochemical Implications
Modification Site | Representative Substituents | Biochemical Impact | Target Affinity |
---|---|---|---|
C2 Position | H, Cl, F, NH₂, alkynyl | Modulates electron density and hydrogen bonding capacity; halogenation enhances electrophilicity | Kinase ATP-binding sites, AR ligand binding domains [10] |
C8 Position | H, phenyl, phenoxy, styryl | Governs planarity; bulky groups induce steric hindrance | Alters selectivity among purinergic receptor subtypes [10] |
N9 Position | H, cyclopentyl, benzyl | Influences glycosidic bond mimicry and rotational freedom | Kinase hinge region engagement [3] [8] |
Ethylenediamine Terminal N | H, acyl, sulfonyl, benzyl, heterocyclic (piperazine) | Modulates solubility, cell permeability, and recognition by conjugation enzymes | Enhances interaction with catalytic residues in target enzymes [3] |
The piperazine-modified derivatives exemplify strategic functionalization at the terminal amine. Compounds like 1j (R₁ = H) demonstrate IC₅₀ values <5 μM against liver cancer cell lines (Huh7, HCT116, MCF7) through selective inhibition of anaplastic lymphoma kinase (Alk) and Bruton’s tyrosine kinase (BTK). Molecular docking reveals that the piperazine moiety facilitates hydrogen bonding with Asp1203 and Lys1178 in Alk's activation loop, while the purine core occupies the adenine-binding pocket [3]. Similarly, 8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives (e.g., 2a, 2b) exhibit moderate cytotoxicity by leveraging the phenoxy group's hydrophobic interactions with kinase subpockets [3].
Azido-functionalized analogs (e.g., γ-S-azidomethyl monomer 98) expand utility for "click chemistry" bioconjugation. The electron-withdrawing azide group reduces basicity of the purine N1 atom, enhancing reactivity toward nucleophilic substitution while providing a handle for ligation with alkynes in targeted delivery systems [9]. Solvent-mediated coupling in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 90–120°C optimizes these substitutions, with DMSO's high boiling point and solvation power proving particularly effective for purine nucleophilic substitutions .
The evolution of N1-(9H-purin-6-yl)ethane-1,2-diamine derivatives in oncology spans five decades, marked by incremental innovations in synthetic methodology and target identification:
1960s–1980s: Nucleoside Mimicry EraEarly research focused on 6-chloropurine intermediates as precursors for synthesizing adenine analogs. The discovery that N1-substituted ethylenediamine derivatives could mimic adenosine's hydrogen-bonding pattern initiated interest in their kinase inhibitory potential. Initial syntheses employed nucleophilic aromatic substitution (SNAr) of 6-chloropurine with ethylenediamine in n-butanol/triethylamine under reflux, yielding the core scaffold in modest yields (50–65%) .
1990s–2000s: Rational Design PeriodAdvancements in X-ray crystallography of kinase–ATP complexes (e.g., A₂A adenosine receptor) enabled structure-based design. Researchers systematically explored C2 and N9 modifications to enhance target affinity. The introduction of cyclopentyl at N9 (inspired by kinase inhibitor scaffolds like seliciclib) improved hydrophobic contact with kinase hinge regions, while C2 alkynyl groups enabled covalent binding to cysteine residues in targets like Bruton’s tyrosine kinase [8] [10]. Concurrently, solvent optimization identified DMSO as superior to alcohols for SNAr reactions, boosting yields to >80% by stabilizing the Meisenheimer complex .
2010s–Present: Polypharmacology and Conjugation StrategiesTurkish researchers pioneered piperazine–purine hybrids (e.g., 1f–1q) demonstrating dual Alk/BTK inhibition. Compound 1j emerged with IC₅₀ values of 1.0 μM (Huh7), 2.1 μM (HCT116), and 0.1 μM (MCF7), surpassing fludarabine (IC₅₀ 8.3–29.9 μM). Its mechanism involves downregulation of phospho-SRC, phospho-Rb, cyclin E, and Cdk2, inducing apoptosis in liver cancer models [3]. Parallel work exploited the terminal amine for acyl conjugation, generating prodrugs activated by tumor-associated proteases. Industrial-scale synthesis (batch reactors at 100–110°C) now employs advanced purification via chromatography and recrystallization to achieve >95% purity, addressing earlier challenges in heat management and product isolation [7].
Table 2: Evolution of Synthetic Methodologies for Purine-Ethylenediamine Derivatives
Time Period | Key Synthetic Methods | Reaction Conditions | Representative Compounds | Therapeutic Advance |
---|---|---|---|---|
1960s–1980s | Nucleophilic substitution of 6-chloropurine | n-Butanol, TEA, reflux, 6 h, N₂ atmosphere | Unsubstituted ethylenediamine derivatives | Adenosine receptor targeting |
1990s–2000s | Solvent-mediated coupling (DMSO/DMF) | 90–120°C, 4–8 h, anhydrous conditions | C2-alkynyl, N9-cyclopentyl derivatives | Kinase inhibition selectivity [8] |
2010s–Present | Multistep functionalization (alkylation/amination) | Batch reactors, 100–110°C, chromatography purification | Piperazine hybrids (1j), azido derivatives (98) | Polypharmacology, ADC applications [3] [9] |
Despite significant progress, several unresolved challenges impede the full therapeutic exploitation of N1-(9H-purin-6-yl)ethane-1,2-diamine:
Regioselectivity Challenges in ConjugationThe terminal primary amine undergoes competitive N7/N9 acylation under standard coupling conditions due to the nucleophilicity of purine ring nitrogens. This often yields heterogeneous bioconjugates with variable receptor binding. For example, attempts to conjugate PEGylated carboxylic acids using carbodiimide chemistry produce 30–40% undesired N7/N9 adducts, diminishing target engagement [7]. Potential solutions include temporary protecting groups (e.g., di-tert-butyl dicarbonate for amines) or transition metal-catalyzed coupling selectively targeting the alkylamine terminus. Recent work on azido-purine derivatives suggests strain-promoted azide-alkyne cycloaddition (SPAAC) may bypass this issue, but introduces steric bulk that may interfere with target binding [9].
Metabolic Instability of the Ethylenediamine LinkerHepatic N-acetylation and oxidative deamination limit systemic exposure. Pharmacokinetic studies in murine models show <10% oral bioavailability for unmodified derivatives, attributed to first-pass metabolism. While N-benzylation (e.g., N⁸-benzyl-9H-purine-6,8-diamine 34) enhances stability by blocking acetylation, it reduces solubility and may hinder membrane permeability [10]. Novel approaches include incorporating fluorine adjacent to the amine or designing cyclic sulfamidate prodrugs that release the active amine in tumor microenvironments.
Industrial-Scale Purification BottlenecksThe high polarity of underivatized N1-(9H-purin-6-yl)ethane-1,2-diamine complicates isolation from reaction mixtures. Industrial batch processes report <60% recovery after recrystallization due to persistent aqueous solubility. Continuous flow synthesis with inline extraction could address this, but remains unexplored. Additionally, metal catalyst residues from coupling reactions (e.g., Pd from Suzuki–Miyaura functionalization) necessitate rigorous chromatography, increasing production costs [7]. Membrane-based separations or immobilized scavengers present promising alternatives.
Predictive Modeling LimitationsComputational models poorly predict how ethylenediamine linker length affects target engagement. Homology modeling of A₂A adenosine receptor complexes suggests the linker adopts a gauche conformation to position the terminal amine for salt-bridge formation with Glu169. However, molecular dynamics simulations fail to account for solvent-induced flexibility, leading to inaccurate affinity predictions for novel conjugates [8]. Integrating machine learning algorithms trained on crystallographic data could refine these models, particularly for understudied targets like P2Y receptors.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7